molecular formula C12H13NO2S B5129102 2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No. B5129102
M. Wt: 235.30 g/mol
InChI Key: HXYORSNUCFAGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as DOTOM or NS11394 and is a potent positive allosteric modulator of the GABA-A receptor.

Mechanism of Action

DOTOM works by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibitory neurotransmission. DOTOM has been shown to enhance the activity of the receptor in a dose-dependent manner, with higher doses leading to greater enhancement.
Biochemical and Physiological Effects:
DOTOM has been shown to have a number of biochemical and physiological effects. In addition to enhancing the activity of the GABA-A receptor, DOTOM has been found to increase the release of dopamine in the brain. This effect is thought to be due to the modulation of the mesolimbic dopaminergic pathway, which is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DOTOM is its potency as a positive allosteric modulator of the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of DOTOM is its solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are a number of future directions for research on DOTOM. One area of interest is the potential use of DOTOM as a treatment for various neurological and psychiatric disorders. DOTOM has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. Another area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of DOTOM on neuronal function and behavior.

Synthesis Methods

DOTOM can be synthesized through a multi-step process involving the reaction of various intermediates. The synthesis of DOTOM involves the reaction of 4-chloro-2-nitroaniline, 2-methylthiophene, and ethyl 2-oxo-3-phenylpropanoate. The reaction mixture is then heated in the presence of a catalyst to yield DOTOM.

Scientific Research Applications

DOTOM has been extensively studied for its potential applications in various scientific fields. One of the primary applications of DOTOM is in the field of neuroscience, where it has been found to enhance the activity of the GABA-A receptor. This receptor is the primary inhibitory receptor in the central nervous system and is responsible for regulating neuronal excitability. DOTOM has been shown to enhance the activity of this receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.

properties

IUPAC Name

2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-6-3-4-8-9(5-6)16-11-10(8)12(14)15-7(2)13-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYORSNUCFAGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.